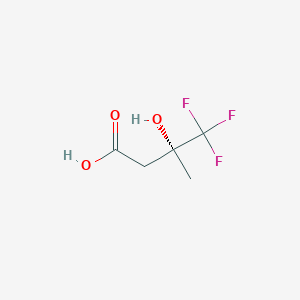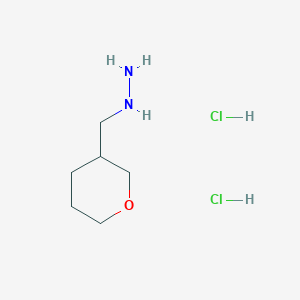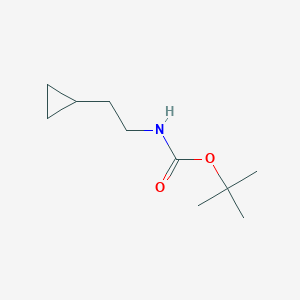
(3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid, also known as TFHMA, is a chiral building block that has gained significant attention in the field of organic chemistry due to its unique properties. TFHMA is a fluorinated compound that contains both hydroxyl and carboxylic acid functional groups, making it a versatile molecule for use in various chemical reactions.
Scientific Research Applications
Quantitative Determination in Alcoholic Beverages
- Application: A study by Gracia-Moreno et al. (2015) developed a method for the quantitative determination of several hydroxy acids, including derivatives of 3-hydroxy-3-methylbutanoic acid, in wines and other alcoholic beverages. This study is significant in understanding the sensory effects of these compounds in alcoholic drinks (Gracia-Moreno, Lopez, & Ferreira, 2015).
Chiral Dendrimers in Chemistry
- Application: Greiveldinger and Seebach (1998) utilized (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid as a starting material for the synthesis of second-generation trifluoromethyl-substituted chiral dendrimers. These dendrimers have potential applications in materials science and drug delivery systems (Greiveldinger & Seebach, 1998).
Synthesis of Fluorinated Amino Acids
- Application: Pigza, Quach, and Molinski (2009) described a method for synthesizing valuable fluorinated amino acids from 4,4,4-trifluoro-3-methylbutanoic acid. These amino acids are important in pharmaceutical research and development (Pigza, Quach, & Molinski, 2009).
Novel Lipopeptide Antibiotic Production
- Application: O’Connor, Rai, Clark, and Murphy (2012) investigated the production of a novel lipopeptide antibiotic, trifluorosurfactin, via precursor-directed biosynthesis. The study involved incorporating fluorine into the antimicrobial lipopeptide surfactin produced by Bacillus species (O’Connor, Rai, Clark, & Murphy, 2012).
Enantiomeric Analysis in Wine
- Application: Gammacurta, Tempère, Marchand, Moine, and Revel (2018) focused on the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wines. This research contributes to our understanding of the aroma characteristics of wine (Gammacurta et al., 2018).
Biopolymer Production
- Application: Holmes (1988) discussed the microbial production of polymers and copolymers based on 3-hydroxypropionic acid, which includes derivatives like 3-hydroxy-3-methylbutanoic acid. These biopolymers have applications in various industries, including medical and environmental technology (Holmes, 1988).
properties
IUPAC Name |
(3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3/c1-4(11,2-3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10)/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJGOWYCFRASTM-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC(=O)O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2469781.png)


![3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2469786.png)
![2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B2469787.png)


![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2469792.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2469796.png)